molecular formula C14H19N5O2 B2958907 8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034549-15-8

8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2958907
M. Wt: 289.339
InChI Key: SURZIFGCTDGJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are known to be good scaffolds for the development of biologically active compounds .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves a variety of methods . A serendipitous discovery has led to the development of an autocatalytic photochemical dehydrogenation process . This process involves irradiating the corresponding 5,6-dihydro derivative at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .

Scientific Research Applications

Research Applications of Pyrido[2,3-d]pyrimidin Derivatives

Drug Development and Metabolic Studies : Compounds like allopurinol, a known xanthine oxidase inhibitor used in the treatment of gout, share a structural resemblance to the pyrido[2,3-d]pyrimidin core structure. Allopurinol's effectiveness in reducing hyperuricemia and preventing uric acid nephropathy showcases the therapeutic potential of related compounds in managing diseases associated with purine metabolism (Krakoff & Murphy, 1968; Elion, Kovensky, & Hitchings, 1966).

Cancer Research : The study of heterocyclic amines, including pyrimidine derivatives, is crucial in understanding the metabolic pathways and potential carcinogenic effects of these compounds. Research into the presence of carcinogenic heterocyclic amines in human urine after consuming cooked foods highlights the importance of studying these compounds for cancer risk assessment (Ushiyama et al., 1991).

Neuropharmacology : The study of compounds like mCPP, a metabolite of trazodone affecting serotonin (5-HT) receptors, and its impact on psychological and cognitive functions underscores the relevance of pyrido[2,3-d]pyrimidin derivatives in neuropharmacological research. Understanding the binding properties and effects of such compounds on neurotransmitter systems can inform the development of psychiatric medications (Silverstone et al., 1994).

Pharmacokinetics and Drug Metabolism : Studies on the metabolism and excretion of pharmaceuticals, such as INCB018424, a Janus kinase inhibitor, provide insight into the pharmacokinetic profiles of drugs containing pyrido[2,3-d]pyrimidin structures. Understanding how these compounds are metabolized and cleared from the body is essential for optimizing their therapeutic efficacy and safety (Shilling et al., 2010).

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidin-7(8H)-ones could involve exploring more efficient synthesis methods and investigating their biological activities. The autocatalytic photochemical dehydrogenation process developed could be further optimized and applied to other similar compounds .

properties

IUPAC Name

8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-17-4-6-18(7-5-17)13-11-2-3-12(21)19(8-9-20)14(11)16-10-15-13/h2-3,10,20H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURZIFGCTDGJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

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